molecular formula C16H23N3O4 B13794655 2-(3-((Tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(pyridin-4-yl)acetic acid

2-(3-((Tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(pyridin-4-yl)acetic acid

Cat. No.: B13794655
M. Wt: 321.37 g/mol
InChI Key: WICUPPYAMZXFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring, a pyridine ring, and an acetic acid moiety. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID typically involves the following steps:

    Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl (BOC) to prevent unwanted reactions during subsequent steps.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Acetic Acid Moiety: The acetic acid group is added through esterification or amidation reactions.

Industrial Production Methods

Industrial production of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure regulation.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens or other functional groups.

Scientific Research Applications

(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

    (3-BOC-AMINO-PYRROLIDIN-1-YL)-P-TOLYL-ACETIC ACID: Similar structure but with a p-tolyl group instead of a pyridine ring.

    (3-BOC-AMINO-PYRROLIDIN-1-YL)-FURAN-2-YL-ACETIC ACID: Contains a furan ring instead of a pyridine ring.

    (3-BOC-AMINO-PYRROLIDIN-1-YL)-THIOPHEN-2-YL-ACETIC ACID: Features a thiophene ring in place of the pyridine ring.

Uniqueness

(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-6-9-19(10-12)13(14(20)21)11-4-7-17-8-5-11/h4-5,7-8,12-13H,6,9-10H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

WICUPPYAMZXFKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.